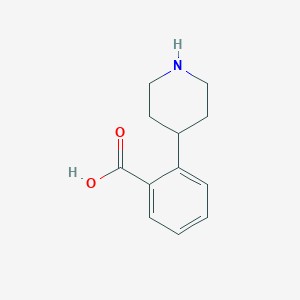

2-(Piperidin-4-YL)benzoic acid

Description

Contextualization within Contemporary Medicinal Chemistry

In the landscape of modern drug discovery, the development of small molecules that can effectively modulate biological targets remains a cornerstone of pharmaceutical research. The compound 2-(Piperidin-4-YL)benzoic acid and its derivatives are actively being investigated for their potential to interact with a variety of biological targets. For instance, its hydrochloride salt is utilized as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation. sigmaaldrich.comsigmaaldrich.com This highlights the compound's relevance in cutting-edge therapeutic strategies. The strategic incorporation of rigid structural elements, such as the piperidine (B6355638) and benzoic acid groups, can influence the three-dimensional orientation of these bifunctional molecules, which is crucial for optimizing their drug-like properties and the formation of the ternary complex required for protein degradation. sigmaaldrich.com

Significance of Piperidine and Benzoic Acid Scaffolds in Drug Discovery

The piperidine nucleus is a prevalent heterocyclic scaffold found in a vast number of pharmaceuticals. researchgate.netnih.govresearchgate.net Its presence in a molecule can significantly influence its physicochemical and pharmacological properties. researchgate.netthieme-connect.com The introduction of a piperidine ring can modulate a compound's lipophilicity, basicity (with a pKa around 11 for the amine group), and ability to form hydrogen bonds, all of which are critical for solubility, membrane permeability, and interaction with biological targets. vulcanchem.com This six-membered nitrogenous heterocycle is a key component in drugs targeting the central nervous system, as well as in agents with anti-inflammatory, analgesic, and anti-cancer properties. researchgate.netchemimpex.com The conformational flexibility of the piperidine ring also allows for optimal positioning of substituents to interact with binding sites on proteins.

Similarly, the benzoic acid moiety is a fundamental building block in medicinal chemistry. preprints.orgresearchgate.net The carboxylic acid group (with a pKa of approximately 4.2) provides a key site for hydrogen bonding and can act as a crucial anchor to the active sites of enzymes or receptors. vulcanchem.com Benzoic acid and its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. preprints.orgresearchgate.net This scaffold is present in numerous approved drugs, demonstrating its utility and acceptance in pharmaceutical development. preprints.orgresearchgate.net

Research Rationale for this compound Investigations

The rationale for investigating this compound and its derivatives stems from the synergistic potential of combining the favorable properties of both the piperidine and benzoic acid scaffolds. The unique ortho-substitution pattern, where the piperidine ring is attached to the second position of the benzoic acid, creates a specific three-dimensional geometry that can be exploited for targeted drug design.

Research into derivatives of this compound has been driven by the desire to develop novel therapeutic agents. For example, a protected form of the compound, 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, serves as a crucial intermediate in the synthesis of ampreloxetine, a compound investigated for its potential therapeutic applications. google.com The synthesis of various derivatives allows for the exploration of structure-activity relationships (SAR), providing insights into how modifications to the core structure impact biological activity. For instance, studies on related compounds have explored their potential as enzyme inhibitors and receptor modulators. chemimpex.com The development of efficient synthetic processes for these molecules is also a significant area of research, as it facilitates their availability for further investigation. google.com

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound hydrochloride | C12H16ClNO2 | 241.71 | 1955554-64-9 sigmaaldrich.comsigmaaldrich.com |

| 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid | C21H23NO4 | 353.42 | 130566-58-4 pharmaffiliates.com |

| 4-(Piperidin-4-ylmethyl)benzoic acid | C13H17NO2 | 219.28 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHUFOBHPFINEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600636 | |

| Record name | 2-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782494-03-5 | |

| Record name | 2-(Piperidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Piperidin 4 Yl Benzoic Acid and Its Derivatives

Direct Synthesis of 2-(Piperidin-4-YL)benzoic Acid

The direct formation of this compound can be achieved through several synthetic pathways, primarily involving the creation of the crucial carbon-carbon bond between the piperidine (B6355638) and benzene (B151609) rings.

Organometallic Reagent Approaches

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the synthesis of this compound derivatives, organolithium and Grignard reagents play a significant role. A common strategy involves the reaction of a protected 4-halopiperidine with a suitable benzoic acid precursor.

For instance, a process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid involves the reaction of a protected piperidine derivative with carbon dioxide. google.com This carboxylation of an organometallic intermediate is a classic method for introducing a carboxylic acid group onto an aromatic or heterocyclic ring. Another approach involves a lithium-halogen exchange on a bromo-substituted precursor, followed by carboxylation with CO2 to yield the benzoic acid derivative. vulcanchem.com

The use of n-butyllithium (n-BuLi) in conjunction with chiral ligands like sparteine (B1682161) has been explored for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. acs.org This method allows for the synthesis of enantiomerically enriched piperidine derivatives, which can then be further functionalized. acs.org While not a direct synthesis of the title compound, this highlights the utility of organolithium reagents in creating chiral piperidine building blocks.

Hydrolytic Pathways for Ester Precursors

A widely used method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. This approach is particularly useful when the ester functionality is more amenable to certain reaction conditions or purification methods during the synthesis. The hydrolysis can be carried out under either acidic or basic conditions. vulcanchem.com

For example, the synthesis of this compound can be achieved by hydrolyzing a precursor such as methyl 2-(piperidin-4-yl)benzoate. This hydrolysis is typically performed using a strong base like sodium hydroxide (B78521) or a strong acid like hydrochloric acid. vulcanchem.comresearchgate.netacs.org The choice of conditions depends on the stability of other functional groups present in the molecule.

The following table summarizes the general conditions for ester hydrolysis:

| Hydrolysis Condition | Reagents | General Observations |

| Basic | NaOH, KOH, LiOH in water/alcohol mixture | Generally proceeds via a BAc2 mechanism. researchgate.net Can be effective for a wide range of esters. |

| Acidic | HCl, H2SO4 in water | The reaction is an equilibrium process and requires an excess of water to drive it to completion. |

Preparation of Protected Intermediates

Due to the reactive nature of the piperidine nitrogen and the carboxylic acid group, it is often necessary to use protecting groups during the synthesis of this compound and its derivatives.

N-Protection Strategies (e.g., N-Boc)

The secondary amine of the piperidine ring is a nucleophilic and basic site that can interfere with many synthetic transformations. Therefore, its protection is a crucial step. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. google.comacs.org

The introduction of the Boc group is typically achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. vulcanchem.com A patent describes the synthesis of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, highlighting the importance of the N-Boc protecting group in the synthetic route. google.com The Boc group can be removed using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. beilstein-journals.org

Esterification for Carboxylic Acid Protection

The carboxylic acid group can also interfere with certain reactions, such as those involving strong reducing agents or organometallic reagents. Esterification is a common method to protect the carboxylic acid. Methyl or ethyl esters are frequently used due to their ease of formation and subsequent hydrolysis back to the carboxylic acid.

Esterification can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid. researchgate.net For instance, methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate is synthesized from the corresponding carboxylic acid via esterification with methanol. vulcanchem.com

The following table provides examples of esterification reactions:

| Reaction | Reagents | Product | Yield |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | >90% |

| Amidation | EDCI, HOBt, primary amine | Amide derivative | 75–92% |

Advanced Derivatization Strategies for Analog Generation

The scaffold of this compound is a valuable starting point for the generation of diverse chemical libraries for drug discovery. Various strategies can be employed to modify the core structure and explore the structure-activity relationship (SAR).

Derivatization can occur at several positions: the piperidine nitrogen, the carboxylic acid, and the aromatic ring. For example, the piperidine nitrogen can be alkylated or acylated to introduce a variety of substituents. The carboxylic acid can be converted to amides, esters, or other functional groups, which can significantly impact the compound's properties. google.com

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, can be used to introduce substituents onto the aromatic ring or the piperidine ring itself. vulcanchem.comresearchgate.net A study on the synthesis of α-aryl and α-heteroaryl 4-silyloxy piperidines via a one-pot Negishi cross-coupling approach demonstrates the power of this method for creating complex piperidine derivatives. researchgate.net These advanced strategies allow for the systematic modification of the lead compound to optimize its pharmacological profile.

Amide and Sulfonamide Formation

The secondary amine of the piperidine ring and the carboxylic acid of the benzoic acid moiety in this compound and its analogs are readily functionalized to form amides and sulfonamides. These reactions are fundamental in diversifying the chemical space around this core structure.

Amide Formation: Amide bond formation is typically achieved by coupling the piperidine nitrogen with a carboxylic acid or its activated derivative. unipi.itgoogle.com Standard coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are commonly employed. unipi.itarkat-usa.org For instance, the reaction of a piperidine derivative with a substituted benzoic acid using HATU and DIPEA in a solvent like N,N-dimethylformamide (DMF) proceeds efficiently at room temperature. unipi.it Alternatively, acyl chlorides can be reacted with the piperidine amine in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). arkat-usa.org The carboxylic acid group on the benzoic acid ring can also be converted to an amide by reacting it with an amine using similar coupling methods. google.com

Sulfonamide Formation: The synthesis of sulfonamides involves the reaction of the piperidine nitrogen with a sulfonyl chloride. arkat-usa.org This reaction is typically carried out in the presence of a base like triethylamine in an inert solvent such as dichloromethane (B109758) or THF. arkat-usa.orgscielo.br The nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of the sulfonyl chloride results in the formation of the sulfonamide linkage. For example, reacting a piperidine derivative with a substituted benzenesulfonyl chloride in the presence of TEA in THF at temperatures ranging from 0°C to room temperature yields the corresponding sulfonamide. arkat-usa.org

| Reaction Type | Key Reagents | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Amide Formation (from Carboxylic Acid) | HATU, DIPEA | DMF | Room Temperature, 2-3 hours | unipi.it |

| Amide Formation (from Acyl Chloride) | Triethylamine (TEA) | THF | 0°C to Room Temperature, 3-4 hours | arkat-usa.org |

| Sulfonamide Formation (from Sulfonyl Chloride) | Triethylamine (TEA) | THF or Dichloromethane | 0°C to Room Temperature | arkat-usa.orgscielo.br |

Linker Integration for Bifunctional Modalities (e.g., PROTACs)

The this compound scaffold is valuable for the construction of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govgoogle.com The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase. wisc.edu

The this compound structure can serve as a semi-flexible linker itself. sigmaaldrich.com The piperidine and benzoic acid moieties provide points for attachment of a protein-of-interest (POI) ligand and an E3 ligase ligand. The synthesis often involves attaching linkers to the core structure through amide bond formation or other coupling reactions. nih.gov For example, the carboxylic acid group can be coupled to an amine-containing linker, or the piperidine nitrogen can be functionalized with a linker possessing a suitable reactive group. The choice of linker length and composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains) is a critical aspect of PROTAC design and is often optimized through the synthesis of a library of compounds with varying linkers. wisc.edu

Heterocyclic Ring Incorporations

The incorporation of additional heterocyclic rings onto the this compound framework is a common strategy to explore new chemical space and modulate pharmacological properties. These heterocycles can be introduced at various positions, often through multi-step synthetic sequences.

One approach involves the construction of a heterocyclic ring fused to the benzoic acid portion or attached to the piperidine ring. For instance, benzimidazole (B57391) derivatives have been synthesized by reacting a substituted o-phenylenediamine (B120857) with an aldehyde. arkat-usa.org In one example, a piperidine-substituted nitroaniline undergoes reductive cyclization with an aldehyde, such as furan-2-carbaldehyde, using a reducing agent like sodium dithionite, to form a benzimidazole ring system attached to the piperidine. arkat-usa.org

Another strategy involves the use of coupling reactions to attach pre-formed heterocyclic rings. For example, Suzuki-Miyaura or Ullmann couplings can be employed to link a heterocyclic boronic acid or halide to the benzoic acid ring. vulcanchem.com

| Heterocycle | Synthetic Strategy | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Benzimidazole | Reductive cyclization of a piperidine-substituted nitroaniline with an aldehyde | Sodium dithionite, MeOH:H₂O (1:1), 60°C | arkat-usa.org |

| Thiazole | Coupling of a thiazole-containing intermediate to a biphenyl (B1667301) system | - | google.com |

| Furan | Incorporated as part of a larger heterocyclic system (e.g., 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole) | Furan-2-carbaldehyde in a reductive cyclization | arkat-usa.org |

Stereoselective Synthetic Approaches for Enantiomeric Purity Control

Many biologically active molecules exist as enantiomers, which can have different pharmacological effects. Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is often crucial. The piperidine ring in this scaffold can contain chiral centers, and stereoselective synthetic methods are employed to obtain enantiomerically pure compounds.

One common approach is to use a chiral starting material. For example, the synthesis can begin with a chiral amino acid to construct the piperidine ring, thereby setting the stereochemistry early in the synthetic sequence. mdpi.com Another strategy involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in a key reaction step. For instance, a gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones with high diastereoselectivity. nih.gov These piperidinones can then be further modified to access enantiomerically enriched piperidine derivatives.

Chiral resolution, where a racemic mixture is separated into its individual enantiomers, is another method to obtain enantiomerically pure compounds. vulcanchem.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

A patent describes a multi-step process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid, which involves the formation of a piperidine-2,6-dione intermediate followed by reduction. google.com While this specific patent does not focus on stereoselectivity, such multi-step syntheses offer opportunities to introduce chiral elements at various stages to control the final stereochemistry.

Biological Activity and Pharmacological Profiles of 2 Piperidin 4 Yl Benzoic Acid and Analogs

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of 2-(piperidin-4-yl)benzoic acid and its structural analogs has been explored through a variety of assays, revealing interactions with several key biological targets. These studies are fundamental in elucidating the potential therapeutic applications of this chemical scaffold by characterizing its binding affinities, modulatory effects on receptors, and inhibitory action on enzymes.

Analogs of this compound, particularly those incorporating a piperidine-piperazine structure, have been identified as ligands for mammalian neurotransmitter receptors. google.com These compounds have shown varying affinities for dopamine (B1211576) and serotonin (B10506) receptors. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary excitatory receptor for serotonin and a target for numerous pharmaceuticals. wikipedia.org

Structure-activity relationship studies on related piperidine (B6355638) derivatives have demonstrated significant binding affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2B receptors. For example, the compound HY-2-34 showed a binding affinity (Ki) of 43 nM for the dopamine D2 receptor and 38 nM for the 5-HT2B receptor. frontiersin.org Another study on carbonyl-containing analogs identified compounds with high affinity for σ1 receptors, while generally having low affinity for σ2 receptors. nih.gov Specifically, compound 14a ([1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)-methanone) displayed a very high affinity for the σ1 receptor with a Ki value of 0.48 nM. nih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| HY-2-34 | Dopamine D2 | 43 | frontiersin.org |

| HY-2-34 | Serotonin 5-HT2B | 38 | frontiersin.org |

| Compound 14a | σ1 | 0.48 | nih.gov |

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is a target for treating inflammatory conditions. nih.gov Analogs of this compound have been investigated as P2Y14 receptor antagonists. A key compound in this class is PPTN (4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid), which is a highly active and selective P2Y14R antagonist with an IC50 of 4 nM. nih.govresearchgate.net However, this compound suffers from poor solubility and low oral bioavailability. nih.gov

To improve upon these properties, researchers have explored alternative scaffolds. One such scaffold is 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-phenyl substituted benzoic acid, which was designed as a bioisosteric replacement for the naphthalene (B1677914) moiety in PPTN. unife.it This led to the identification of antagonists with acceptable binding affinities, the most potent of which had an IC50 value of 31.7 nM. nih.gov Further modifications to the central phenyl and terminal piperidine moieties of a known heterocyclic P2Y14R antagonist have been explored, leading to congeners with moderate receptor affinity. nih.gov

| Compound | Scaffold Type | Antagonist Potency (IC50) | Source |

|---|---|---|---|

| PPTN | 2-Naphthoic acid | 4 nM | nih.govresearchgate.net |

| Most Potent Analog | 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-phenyl substituted benzoic acid | 31.7 nM | nih.gov |

A series of indolylpiperidinyl benzoic acid derivatives have been synthesized and evaluated for their activity as histamine (B1213489) H1 antagonists. acs.orgnih.gov These studies aimed to improve the in vivo activity and pharmacokinetic profile of lead compounds. nih.gov Structure-activity relationship studies showed that substitutions on the indolyl ring could significantly impact activity and selectivity. For instance, substituting fluorine at position 6 of the indolyl ring resulted in higher in vivo activity but lower selectivity against the 5-HT2 receptor. acs.orgnih.gov Extensive optimization within this series led to the identification of several potent histamine H1 antagonists with a long duration of action. acs.org

| Modification | Effect on Activity/Selectivity | Source |

|---|---|---|

| Fluorine substitution at position 6 of the indolyl ring | Higher in vivo H1 antagonist activity, lower selectivity vs. 5-HT2 receptor | acs.orgnih.gov |

The TRPC6 channel is a non-selective cation channel implicated in various pathologies, making it a promising drug target. nih.govgoogle.com Research has led to the discovery of potent inhibitors of diacylglycerol-sensitive TRPC channels. One notable inhibitor, SAR7334 , demonstrated high potency for TRPC6 with an IC50 of 9.5 nM in Ca2+ influx assays and 7.9 nM in patch-clamp experiments. researchgate.net This compound also showed inhibitory activity against TRPC3 (IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) but did not affect TRPC4 and TRPC5 channels. researchgate.net The development of such potent and bioavailable inhibitors opens avenues for investigating TRPC function in vivo. researchgate.net Other research efforts have focused on pyridine (B92270) carbonyl piperidine/piperazine (B1678402) derivatives as modulators of TRPC6 for the treatment of various diseases. googleapis.com

| Channel | Inhibitory Concentration (IC50) | Assay Type | Source |

|---|---|---|---|

| TRPC6 | 9.5 nM | Ca2+ Influx | researchgate.net |

| TRPC6 | 7.9 nM | Patch-Clamp | researchgate.net |

| TRPC3 | 282 nM | Ca2+ Influx | researchgate.net |

| TRPC7 | 226 nM | Ca2+ Influx | researchgate.net |

The pharmacological inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy for managing pain and inflammatory diseases. nih.gov A series of 2-(piperidin-4-yl)acetamides, which are structurally related to this compound, have been synthesized and evaluated as potent sEH inhibitors. nih.gov In another study, novel 4-benzamidobenzoic acid hydrazide derivatives were developed as sEH inhibitors, with compound 6c (4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid) being the most potent, showing 72% inhibition of sEH activity. brieflands.com Additionally, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as having anti-inflammatory activity through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.gov Compound 6e from this series was the most potent, with IC50 values of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition in LPS-stimulated macrophages. nih.gov

| Compound | Target | Inhibitory Activity | Source |

|---|---|---|---|

| Compound 6c | Soluble Epoxide Hydrolase (sEH) | 72% inhibition | brieflands.com |

| Compound 6e | Nitric Oxide (NO) Production | IC50 = 0.86 μM | nih.gov |

| Compound 6e | Tumor Necrosis Factor-alpha (TNF-α) Production | IC50 = 1.87 μM | nih.gov |

Enzyme Inhibition Assays

Kinase Activity Modulation

Derivatives of piperidinyl-benzoic acid have been investigated for their role as protein kinase modulators. google.com.pg Kinases are crucial enzymes that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. google.com The modulation of kinase activity, particularly inhibition, is a key strategy in the development of treatments for diseases like cancer. google.com.pggoogle.com Certain molecules containing the piperidinyl moiety can modulate the activity of kinases such as casein kinase 2 (CK2), Pim kinase, and Fms-like tyrosine kinase 3 (Flt3), which are involved in cell proliferation and angiogenesis. google.com.pg For instance, a novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives incorporating a piperidine moiety showed growth inhibitory activities against a panel of 60 human tumor cell lines. nih.gov Specifically, compounds with halogen substitutions on the benzoic acid portion demonstrated notable activity. nih.gov

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is a significant target in hormone-dependent cancers due to its role in the synthesis of testosterone (B1683101) and 17β-estradiol. researchgate.net Selective inhibition of AKR1C3 is crucial, as non-selective inhibition of related isoforms like AKR1C1 and AKR1C2 could disrupt the inactivation of potent androgens. researchgate.netoaepublish.com Analogs of this compound have been developed as potent and selective inhibitors of AKR1C3. researchgate.net Structure-activity relationship (SAR) studies on related N-phenylanthranilates, which are potent but nonselective AKR1C3 inhibitors, revealed that specific structural modifications could confer high selectivity. researchgate.net For example, placing a carboxylic acid group at the meta-position of the phenylamino (B1219803) ring led to significant AKR1C3 selectivity without compromising potency. researchgate.net Additionally, 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones have been identified as novel non-carboxylate inhibitors of AKR1C3. researchgate.netoaepublish.com

| Compound Class | Target | Potency/Selectivity | Reference |

| 3-(Phenylamino)benzoic acids | AKR1C3 | Nanomolar affinity, >200-fold selectivity vs other AKR1C isoforms | researchgate.net |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | Potent and selective inhibitor | researchgate.net |

| 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | AKR1C3 | Novel non-carboxylate inhibitors | researchgate.netoaepublish.com |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs) into less active diols. acs.orgmdpi.com Inhibition of sEH is a therapeutic strategy for a range of diseases, including inflammation and pain. mdpi.comgoogle.com Piperidine-containing compounds have been developed as potent sEH inhibitors. acs.orggoogle.comacs.org For example, 2-(Piperidin-4-yl)acetamides and piperidyl-ureas have shown significant sEH inhibitory activity. acs.orgacs.org The development of these inhibitors has focused on improving potency and pharmacokinetic properties. acs.org Modifications to the piperidine scaffold, such as the addition of different sulfonamide groups, have been explored to enhance inhibitory activity. acs.org

| Compound Class | Target | Potency (IC50) | Key Findings | Reference |

| Piperidyl-ureas | sEH | Nanomolar range | Potency increases with the size of the R2 substituent | acs.org |

| 2-(Piperidin-4-yl)acetamides | sEH | Not specified | Potent inhibitors with anti-inflammatory activity | acs.org |

| Polycyclic compounds | sEH | Not specified | High inhibitory activity | google.com |

Complement Factor B Inhibition

Complement factor B is a key serine protease in the alternative pathway of the complement system, a critical component of innate immunity. nih.gov Dysregulation of this pathway is implicated in several diseases. nih.gov A derivative, 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, also known as Iptacopan (LNP023), is a potent and selective inhibitor of Factor B with an IC50 of 10 nM. nih.govgoogle.comnih.govdrugbank.com This compound was specifically designed for oral bioavailability to treat a variety of complement-mediated diseases. nih.gov

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) Inhibition

Endoplasmic reticulum aminopeptidases, ERAP1 and ERAP2, are involved in trimming peptides for presentation by MHC class I molecules, playing a crucial role in the immune response. nih.govnih.gov These enzymes are therapeutic targets for cancer and autoimmune disorders. nih.gov A specific analog, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61), was identified as a novel, uncompetitive inhibitor of ERAP2. nih.gov Interestingly, this compound was found to activate the hydrolysis of model substrates by the related ERAP1 enzyme. nih.gov The discovery of inhibitors that can distinguish between the highly similar ERAP1 and ERAP2 is a significant challenge and a key goal for developing selective therapeutics. nih.govacs.org

Cell-Based Efficacy and Mechanism Investigations

Antiproliferative and Antitumor Activities (e.g., HepG2 Cell Lines)

Derivatives of this compound have demonstrated significant antiproliferative and antitumor activities in various cancer cell lines, including the human hepatocellular carcinoma cell line, HepG2. smolecule.com The antitumor effects are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, certain N-(piperidine-4-yl)benzamide derivatives have shown potent activity against HepG2 cells, with one compound exhibiting an IC50 value of 0.25 µM. The mechanism was associated with inducing cell cycle arrest via a p53/p21-dependent pathway. Other studies have highlighted the cytotoxicity of various benzoic acid derivatives against HepG2 and other cancer cell lines like MCF-7 (breast cancer). nih.govdoi.orgpreprints.org For example, a series of quinazolin-4(3H)-one based compounds were evaluated, with one derivative showing more potent activity against HepG2 cells (IC50 = 2.07 µM) than the standard drug doxorubicin. doi.org Another study on 2-(4'-substitutedsulfonamido)benzoic acid derivatives reported anticancer activity against HepG2 cells. preprints.org

| Compound/Derivative Class | Cell Line | Activity (IC50) | Mechanism of Action | Reference |

| N-(piperidine-4-yl)benzamide derivative | HepG2 | 0.25 µM | Induction of cell cycle arrest via p53/p21 pathway | |

| Quinazolin-4(3H)-one derivative (8e) | HepG2 | 2.07 µM | Reduction in RPA194 (a Pol I subunit) | doi.org |

| 2,4-dioxothiazolidine derivative (22) | HepG2 | 2.04 µM | Anti-proliferative | nih.gov |

| 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | HepG2 | 0.06 µM | Not specified | preprints.org |

Cell Cycle Arrest and Apoptosis Induction Pathways (e.g., p53/p21-Dependent Mechanisms)

Derivatives of this compound have demonstrated notable antitumor effects by influencing cell cycle progression and inducing apoptosis, often through p53/p21-dependent pathways. The tumor suppressor protein p53 plays a crucial role in preventing cancer development by inducing growth arrest or apoptosis in response to cellular stress. googleapis.com One of its primary downstream targets is the p21 protein, a cyclin-dependent kinase inhibitor that can halt the cell cycle.

A specific derivative of N-(piperidine-4-yl)benzamide exhibited potent activity against HepG2 liver cancer cells, with an IC50 value of 0.25 µM. The mechanism of action for this compound was identified as the induction of cell cycle arrest via a p53/p21-dependent pathway. This was confirmed through Western blot analysis, which showed changes in the expression levels of key regulatory proteins like cyclin B1 and p-Rb.

Furthermore, a novel spiro-oxindole derivative, G613, which incorporates a piperidinyl ethoxy benzoyl moiety, has been shown to inhibit the Mdm2-p53 interaction in breast cancer cells. researchgate.net This inhibition leads to the restoration of p53 function, activating its promoter activity and preventing its degradation. The activation of p53, in turn, upregulates p53-dependent pro-apoptotic proteins such as Bax, Pumaα, and Noxa, ultimately triggering both transcription-dependent and independent apoptosis. researchgate.net

Similarly, studies on other related heterocyclic compounds have shown that they can induce apoptosis in cancer cells. For instance, a benzohydrazide (B10538) derivative of 3-cyano-2-substituted pyridine induced apoptosis in MCF-7 breast cancer cells and caused cell cycle arrest in the G1 phase. mdpi.com This was associated with an increased expression of p21 and p53, and a decreased expression of CDK2 and CDK4. mdpi.com These findings highlight the potential of targeting the p53 pathway with derivatives of this compound as a therapeutic strategy in cancer treatment.

Table 1: Effect of this compound Analogs on Cell Cycle and Apoptosis

| Compound/Analog | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative | HepG2 | 0.25 | Induces cell cycle arrest via p53/p21-dependent pathway | |

| Spiro-oxindole derivative G613 | Breast Cancer Cells | Not specified | Inhibits Mdm2-p53 interaction, restores p53 function, induces apoptosis | researchgate.net |

| Benzohydrazide derivative 9a | MCF-7 | 2 | Induces apoptosis, G1 phase cell cycle arrest, upregulates p21 and p53 | mdpi.com |

Antimicrobial Spectrum and Potency (e.g., Gram-Positive and Gram-Negative Bacteria)

Analogs of this compound have been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria. A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to inhibit the growth of both Gram-positive and Gram-negative bacteria with low micromolar minimal inhibitory concentrations (MICs). nih.gov These compounds were particularly effective against clinically important enterococci, suggesting they represent a new class of potential antibacterial agents. nih.gov

In a study focused on repurposing the antihistamine terfenadine, which contains a piperidine ring, analogs were synthesized to optimize antimicrobial activity against Staphylococcus aureus. acs.org This research highlights the potential of the piperidine scaffold in developing new antimicrobial agents.

Another study on 4-piperidone (B1582916) curcumin (B1669340) analogues demonstrated significant antibacterial activity, with a greater effect against Gram-positive bacteria compared to Gram-negative bacteria. rjptonline.org The most potent compound, 3,5-bis-(2,4-dichlorobenzylidene)-4-piperidone, which has two chloro substituents on the benzene (B151609) ring, showed antibacterial activity at concentrations as low as 62.5 µg/mL against Gram-positive bacteria and 125 µg/mL against Gram-negative bacteria. rjptonline.org The difference in susceptibility between Gram-positive and Gram-negative bacteria is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to certain hydrophilic molecules. nih.gov

Table 2: Antimicrobial Activity of this compound Analogs

| Compound Class | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria (especially enterococci) | Low micromolar MICs | nih.gov |

| 4-piperidone curcumin analogues | Bacillus subtilis, Enterococcus faecalis (Gram-positive) | More effective, MIC up to 62.5 µg/mL | rjptonline.orgresearchgate.net |

| 4-piperidone curcumin analogues | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Less effective, MIC up to 125 µg/mL | rjptonline.orgresearchgate.net |

Anti-inflammatory Efficacy in Cellular Models

Analogs of this compound have shown promise as anti-inflammatory agents in various cellular models. One approach to treating inflammatory diseases is through the inhibition of soluble epoxide hydrolase (sEH), which stabilizes endogenous anti-inflammatory compounds. nih.gov A series of 2-(piperidin-4-yl)acetamides were developed as potent inhibitors of sEH, with some compounds exhibiting sub-nanomolar potency against both human and murine sEH. nih.gov

In another study, a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified with good anti-inflammatory activity. nih.gov Further synthesis and evaluation of related derivatives led to the discovery of compound 6e, which showed potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 0.86 μM and 1.87 μM, respectively. nih.gov

Furthermore, a study on a novel β-cyclodextrin complex of 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPPβCD) demonstrated its potential in modulating immune responses and accelerating the resolution of aseptic inflammation. mdpi.com This highlights the diverse strategies through which piperidine-containing compounds can exert anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of this compound Analogs

| Compound Class | Cellular Model | Key Findings | Reference |

|---|---|---|---|

| 2-(Piperidin-4-yl)acetamides | sEH inhibition assay | Sub-nanomolar potency against human and murine sEH | nih.gov |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM) production | nih.gov |

| 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate β-cyclodextrin complex | Aseptic inflammation model | Modulates immune responses and accelerates inflammation resolution | mdpi.com |

Antioxidant Potential and Free Radical Scavenging Activity

Benzoic acid derivatives are known for their antioxidant properties, which are largely influenced by the number and position of hydroxyl groups on the benzene ring. antiox.orgnih.gov The ability of these compounds to scavenge free radicals, such as the superoxide (B77818) radical, is a key aspect of their antioxidant activity. antiox.org

Studies on various benzoic acid derivatives have shown that those with hydroxyl groups in the ortho and para positions relative to the carboxylate group exhibit the best antioxidant properties. antiox.org For example, monohydroxybenzoic acid derivatives have demonstrated significant antioxidant potential. antiox.org In contrast, derivatives with a blocked hydroxyl group show very low antioxidant activity. antiox.org

In a study of 4-hydrazinobenzoic acid derivatives, several compounds showed superior antioxidant activities compared to the standard butylated hydroxylanisole (BHA) in DPPH and ABTS radical scavenging assays. acs.org Specifically, a hydroxyl-methoxy derivative exhibited the highest ABTS radical quenching activity, nearly equal to that of BHA. acs.org Similarly, research on 4-(1H-triazol-1-yl)benzoic acid hybrids revealed that a thioether derivative had the highest radical scavenging effect in the DPPH assay. mdpi.com

The antioxidant activity of benzoic acid derivatives is also influenced by their lipophilicity. While the in vitro antioxidant activity of benzoic acid esters against hydroxyl radicals decreases with increasing chain length, their antipsoriatic activity, which is related to antioxidant effects, increases. nih.gov This is attributed to the greater lipophilicity of the long-chain esters. nih.gov

Table 4: Antioxidant Activity of Benzoic Acid Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Monohydroxybenzoic acid derivatives | Superoxide radical scavenging | Best antioxidant properties with -OH in ortho and para positions | antiox.org |

| 4-Hydrazinobenzoic acid derivatives | DPPH and ABTS scavenging | Superior activity to BHA for some derivatives | acs.org |

| 4-(1H-triazol-1-yl)benzoic acid hybrids | DPPH and ABTS scavenging | Thioether derivative showed highest DPPH scavenging | mdpi.com |

| Benzoic acid esters | Hydroxyl radical scavenging | Activity decreases with increasing chain length | nih.gov |

Modulation of Cellular Pathways (e.g., AMPK phosphorylation)

Analogs of this compound have been shown to modulate key cellular pathways, including the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation can have therapeutic benefits in various diseases.

PT1, a small molecule activator of AMPK, has been shown to directly activate inactive forms of the enzyme. caymanchem.com It increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase, in L6 myotubes without altering the cellular AMP:ATP ratio. caymanchem.com In HepG2 liver cells, PT1 reduces lipid content through AMPK activation. caymanchem.com

Dorsomorphin (B1670891), another compound with a piperidine moiety, is known as a selective AMPK inhibitor. mdpi.com It competitively binds to the catalytic site of AMPK, inhibiting its kinase activity. mdpi.com While AMPK activators may be beneficial in some contexts, inhibitors like dorsomorphin are being explored for cancer treatment. mdpi.com

The modulation of the AMPK pathway by these compounds highlights their potential to influence cellular metabolism and signaling, which could be harnessed for therapeutic purposes in a variety of diseases.

Table 5: Modulation of AMPK Pathway by Piperidine-Containing Compounds

| Compound | Effect on AMPK | Cellular Model | Key Findings | Reference |

|---|---|---|---|---|

| PT1 | Activator | L6 myotubes, HepG2 cells | Increases AMPK phosphorylation, reduces lipid content | caymanchem.com |

| Dorsomorphin | Inhibitor | Not specified | Competitively binds to the catalytic site of AMPK | mdpi.com |

In Vivo Pharmacological Evaluation in Disease Models

Efficacy in Animal Models of Cancer

The in vitro anticancer activities of this compound analogs have been further validated in in vivo animal models of cancer. A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, which demonstrated potent anti-inflammatory activity in vitro, also displayed more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear oedema model in mice. nih.gov While this is an inflammation model, chronic inflammation is a known risk factor for cancer.

More directly related to cancer, a spiro-oxindole derivative, G613, which inhibits the Mdm2-p53 interaction, was shown to be effective in a breast cancer tumor xenograft model. researchgate.net This compound restored p53 function, leading to apoptosis in the tumor cells. researchgate.net

Furthermore, a second class of CDC42 inhibitors, which are crucial for the progression of multiple tumor types, has been developed with favorable drug-like properties. nih.gov One of these compounds, ARN25499, demonstrated efficacy in an in vivo PDX tumor mouse model, highlighting the potential of these inhibitors as anticancer drugs. nih.gov

The synthesis of various benzoic acid derivatives has been a focus of research for developing new anticancer agents. preprints.orgpreprints.org These compounds are often evaluated for their in vivo anticancer activity using ascetic lymphoma cell lines, with some derivatives showing potent activity comparable to existing drugs like vincristine. preprints.org

Table 6: In Vivo Efficacy of this compound Analogs and Related Compounds in Disease Models

| Compound/Analog | Animal Model | Disease | Key Findings | Reference |

|---|---|---|---|---|

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e | Xylene-induced ear oedema in mice | Inflammation | More potent anti-inflammatory activity than ibuprofen | nih.gov |

| Spiro-oxindole derivative G613 | Breast cancer tumor xenograft | Cancer | Inhibited Mdm2-p53 interaction, restored p53 function | researchgate.net |

| CDC42 inhibitor ARN25499 | PDX tumor mouse model | Cancer | Demonstrated anticancer efficacy | nih.gov |

| Benzoic acid derivatives | Ascetic lymphoma cell line | Cancer | Potent anticancer activity comparable to vincristine | preprints.org |

Immunomodulatory Effects in Pre-clinical Models

The piperidine moiety is a common feature in compounds with immunomodulatory properties. researchgate.net While direct evidence for the immunomodulatory effects of this compound is not extensively documented, studies on its analogs suggest potential interactions with the immune system.

For instance, piperidine-containing compounds have been investigated for their impact on various immune responses. researchgate.net Research on the fruit extract of Marsdenia brunoniana, which contains N-Methylpiperidine, demonstrated immunomodulatory activity in mice infected with Staphylococcus aureus. The extract was found to enhance phagocytic activity and normalize leukocyte counts, suggesting a role in modulating the innate immune response. researchgate.net

Furthermore, analogs of this compound have been explored as inhibitors of Factor B, a key serine protease in the alternative pathway of the complement system. researchgate.net The alternative pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. The discovery of potent Factor B inhibitors with a piperidinyl-benzoic acid scaffold highlights the potential of this chemical class to modulate complement-mediated immune responses. researchgate.net

In one study, the introduction of a phenyl group at the 2-position of the piperidine ring in a series of compounds led to a significant increase in the inhibition of the C3 convertase (CVF-Bb), with an IC50 value of 5.9 µM, compared to the less potent morpholine (B109124) or unsubstituted piperidine analogs (IC50 > 50 µM). researchgate.net This indicates that specific structural modifications to the piperidine ring can greatly enhance immunomodulatory activity.

Table 1: Immunomodulatory Activity of Piperidine-Containing Compounds

| Compound/Extract | Target/Assay | Model | Key Findings | Reference |

|---|---|---|---|---|

| Marsdenia brunoniana fruit extract (contains N-Methylpiperidine) | Phagocytic activity, leukocyte count | Staphylococcus aureus-infected mice | Enhanced phagocytic activity and normalized leukocyte count. | researchgate.net |

| Piperidine analog (Compound 19) | Factor B (CVF-Bb inhibition) | In vitro | IC50 = 5.9 µM | researchgate.net |

| Unsubstituted piperidine analog (Compound 18) | Factor B (CVF-Bb inhibition) | In vitro | IC50 > 50 µM | researchgate.net |

Potential in Neurological and Central Nervous System (CNS) Disorders

The piperidine ring is a well-established scaffold in the design of drugs targeting the central nervous system (CNS) due to its ability to cross the blood-brain barrier. Consequently, various analogs of this compound have been investigated for their potential in treating neurological and CNS disorders.

One area of interest is the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Dysregulation of the endocannabinoid system has been implicated in several neurological conditions, including anxiety, pain, and neuroinflammation. Benzoylpiperidine derivatives have been developed as reversible MAGL inhibitors. For example, a mono-fluoro substituted derivative showed an IC50 value in the nanomolar range, and further modification with a second fluorine atom increased the inhibitory potency by approximately 2.6-fold. unipi.it

Another study on piperidine-based analogs of cocaine explored their binding to the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the brain. acs.org Altered dopamine signaling is a hallmark of several CNS disorders, including Parkinson's disease and addiction. This research highlights the utility of the piperidine scaffold in designing molecules that interact with critical neurotransmitter systems. acs.org

The piperazine analogue of a piperidine-containing compound was found to be nearly 10-fold more metabolically stable and was active in a rodent ultrasonic vocalization test, an animal model for anxiety. acs.org This suggests that modifications to the piperidine ring can influence both the pharmacokinetic and pharmacodynamic properties of these compounds in the context of CNS disorders.

Table 2: Preclinical Data of this compound Analogs in CNS-Related Assays

| Compound Analog | Target/Assay | Model | Key Findings | Reference |

|---|---|---|---|---|

| Benzoylpiperidine derivative (Compound 12) | MAGL Inhibition | In vitro | IC50 = 129 nM | unipi.it |

| Mono-fluoro substituted benzoylpiperidine (Compound 11) | MAGL Inhibition | In vitro | More potent than compound 10 (IC50 = 142 nM) | unipi.it |

| Di-fluoro substituted benzoylpiperidine (Compound 12) | MAGL Inhibition | In vitro | ~2.6-fold more active than mono-fluoro analog | unipi.it |

| Piperidine-based cocaine analog (Compound 1p) | Dopamine Transporter (DAT) Binding | In silico (CoMFA study) | Contributed to understanding the binding mode at the DAT. | acs.org |

| Piperazine analog (Compound 34) | Metabolic Stability / Anxiety Model | Rodent ultrasonic vocalization test | ~10-fold more metabolically stable than piperidine analog and active in the anxiety model. | acs.org |

Broader Therapeutic Potential in Cardiovascular and Metabolic Pathways

Analogs of this compound have also demonstrated significant potential in the treatment of cardiovascular and metabolic diseases. A prominent example is the development of soluble epoxide hydrolase (sEH) inhibitors. sEH metabolizes epoxyeicosatrienoic acids (EETs), which have vasodilatory, anti-inflammatory, and cardioprotective effects. nih.gov Inhibition of sEH increases the bioavailability of EETs, offering a therapeutic strategy for conditions like hypertension and diabetes. nih.govresearchgate.net

AR9281, an sEH inhibitor containing a piperidine moiety, has undergone clinical development for hypertension and type 2 diabetes. researchgate.net In preclinical studies, sEH inhibitors have been shown to be effective in animal models of hypertension. nih.govresearchgate.net

Furthermore, dual-acting molecules combining a muscarinic antagonist and a β2-adrenoceptor agonist (MABA) have been developed for the treatment of chronic obstructive pulmonary disease (COPD). acs.org One such clinical candidate, batefenterol (B1667760) (GSK961081), incorporates a piperidin-4-yl [1,1′-biphenyl]-2-ylcarbamate moiety. This compound demonstrated significant improvements in lung function in clinical trials. acs.org In preclinical models, batefenterol showed a rapid clearance and short half-life, leading to low systemic exposure after inhalation, a desirable characteristic for inhaled therapies. acs.org

Table 3: Preclinical and Clinical Data of this compound Analogs in Cardiovascular and Metabolic Disease Models

| Compound Analog | Target/Indication | Model/Study Phase | Key Findings | Reference |

|---|---|---|---|---|

| AR9281 | Soluble Epoxide Hydrolase (sEH) / Hypertension, Type 2 Diabetes | Clinical Development | Well-tolerated and showed dose-dependent inhibition of blood sEH activity. | researchgate.net |

| Batefenterol (GSK961081) | Muscarinic Antagonist and β2 Agonist (MABA) / COPD | Phase 2b Clinical Trial | Produced statistically and clinically significant improvements in trough FEV1. | acs.org |

| Batefenterol (GSK961081) | Pharmacokinetics | Rat (in vivo) | Rapid clearance and short half-life, with very low oral bioavailability and systemic exposure after inhalation. | acs.org |

Structure Activity Relationship Sar Investigations of 2 Piperidin 4 Yl Benzoic Acid Derivatives

Identification of Essential Pharmacophoric Elements

The fundamental structure of 2-(piperidin-4-yl)benzoic acid derivatives incorporates a set of essential pharmacophoric elements that are crucial for their biological interactions. A common pharmacophore often includes a centrally located, positively charged amine within the piperidine (B6355638) ring. nih.gov This feature is known to interact with key residues in biological targets, such as the highly conserved glutamic acid in some chemokine receptors. nih.gov

Role of Substituents on the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule have been extensively studied to understand their impact on activity. These investigations have looked at both the position of the piperidine linkage and the electronic effects of various substituents.

Positional Isomer Effects on Activity

The point of attachment of the piperidine ring to the benzoic acid is a critical factor influencing the biological activity of these compounds. While the focus is on this compound, studies on related isomers provide valuable SAR insights. For instance, research on N-phenylanthranilates, which are structurally related, has shown that a meta-carboxylic acid group relative to the amine linkage can confer significant selectivity for certain enzymes like AKR1C3 without a loss of potency. researchgate.net This suggests that the relative positioning of the acidic and basic moieties is crucial for target-specific interactions. The ortho-substitution pattern in this compound creates a specific conformational arrangement that is likely a key determinant of its unique biological profile. sigmaaldrich.com

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the benzoic acid ring play a significant role in modulating the activity of this compound derivatives.

Electron-withdrawing groups (EWGs) , such as halogens (e.g., -F, -Cl) and nitro groups (-NO2), can also significantly impact biological activity. In some series of N-(piperidin-4-yl)benzamide derivatives, the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity. researchgate.net Similarly, in another study, a 4-chlorophenyl analog showed potency comparable to the lead compound. nih.gov The introduction of fluorine, a common EWG in medicinal chemistry, has been shown to improve in vivo activity in certain series of indolylpiperidinyl benzoic acid derivatives. acs.orgresearchgate.net

The following table summarizes the influence of various substituents on the benzoic acid moiety:

| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |

| Hydroxyl (-OH) | para | Electron-Donating | Enhanced antitumor activity | researchgate.net |

| Methoxy (-OCH3) | para | Electron-Donating | Favorable for PARP-1 inhibition | acs.org |

| Chlorine (-Cl) | para | Electron-Withdrawing | Enhanced antitumor activity | researchgate.net |

| Fluorine (-F) | 6 (on indolyl) | Electron-Withdrawing | Higher in vivo activity | acs.orgresearchgate.net |

Conformational and Substituent Effects on the Piperidine Ring

The piperidine ring is not merely a linker but an active participant in the pharmacophore, with its conformation and substitution patterns having a profound effect on biological activity.

N-Substitution Impact on Biological Activity

Substitution at the nitrogen atom of the piperidine ring is a common strategy to modulate the pharmacological properties of these derivatives. The nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties.

For instance, in a series of N-(piperidin-4-yl)-naphthamide derivatives, the introduction of substituted benzyl (B1604629) groups at the piperidine nitrogen was evaluated. researchgate.net It was found that halogen and methyl substitutions at the 3 or 4-position of the benzyl group increased affinity for the D(4.2) receptor. researchgate.net In another study, N-alkylation and N-acylation of the piperidine nitrogen were shown to be key reactions in the synthesis of various derivatives, indicating the importance of this position for creating diverse chemical entities.

The size and nature of the N-substituent are critical. For example, replacing a piperidine with a piperazine (B1678402) and introducing different aryl groups at the N-position led to varied PARP inhibitory activities, with some heteroaryl-piperazine extensions being well-tolerated. nih.gov

Substitutions at the Piperidine Carbons (C-2, C-3, C-4)

Substitutions on the carbon atoms of the piperidine ring can also significantly alter the biological activity of this compound derivatives. These substitutions can affect the conformation of the piperidine ring and introduce new points of interaction with the target protein.

Optimization of Linker Design and Inter-Ring Spacing

Research into inhibitors of enzymes like the 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis has provided insights into linker optimization. In one study, derivatives of a lead compound were synthesized to improve drug-like properties by modifying the linker and terminal groups. nih.gov While the lead compound itself was highly lipophilic, analogs were designed with different linkers to reduce this lipophilicity. nih.gov For instance, replacing a benzophenone (B1666685) group with more hydrophilic moieties connected via a piperidine-containing linker aimed to enhance physicochemical properties. nih.gov Although many of these modifications resulted in compounds with only moderate inhibitory potency, a 4-morpholinobenzyl derivative was found to be the most active among the new analogs, albeit several times less active than the original lead compound. nih.gov This highlights the sensitive balance between improving physicochemical properties and maintaining potency.

In the context of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, linker modification has been a key strategy. acs.org While not direct derivatives of this compound, studies on similar scaffolds provide valuable principles. For example, modifying an alanine (B10760859) linker by joining the two methyl groups to form a proline-linker system resulted in a significant improvement in potency. acs.org Specifically, the (R)-enantiomer of a proline analogue showed a threefold improvement in inhibiting STAT3 DNA-binding activity compared to its parent compound. acs.org This demonstrates that introducing conformational constraints into the linker can be a successful strategy for enhancing biological efficacy.

The spacing and relative orientation of the two rings are also crucial. In the development of dual ROCK1 and ROCK2 inhibitors, structure-based design was used to explore different linkers. osti.gov The introduction of a piperidin-3-ylmethanamine (B1584787) group was a key modification that led to a potent and selective dual inhibitor with good drug-like properties. osti.gov This change not only altered the linker but also the attachment point on the piperidine ring, showcasing how inter-ring spacing and geometry are fundamental to activity.

The following table summarizes the impact of linker modifications on the activity of piperidine-containing compounds based on findings from related studies.

| Compound Series | Linker/Spacing Modification | Observed Effect on Activity/Properties | Reference |

|---|---|---|---|

| MenA Inhibitors | Introduction of new eastern moieties via piperidine linker | Improved physicochemical properties (reduced cLogP, improved tPSA), but generally moderate inhibitory potency. nih.gov | nih.gov |

| STAT3 Inhibitors | Modification of an alanine linker to a more rigid proline-linker system | 3-fold improvement in potency for the (R)-proline analogue in inhibiting STAT3 DNA-binding. acs.org | acs.org |

| ROCK Inhibitors | Introduction of a piperidin-3-ylmethanamine group | Resulted in a potent and highly selective dual ROCK1/ROCK2 inhibitor. osti.gov | osti.gov |

Stereochemical Determinants of Biological Efficacy and Selectivity

Chirality plays a fundamental role in drug discovery, as enantiomers of a chiral drug can exhibit significant differences in biological activity, metabolism, and toxicology. rsc.org For derivatives of this compound, stereochemistry, particularly within the piperidine ring, is a key factor influencing efficacy and selectivity. researchgate.net The introduction of chiral centers can enhance biological activities, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.net

The stereochemical configuration of substituents on the piperidine ring can dictate the molecule's three-dimensional shape and, consequently, its interaction with a biological target. Studies on piperidin-4-one derivatives have shown that the stereochemistry has a notable effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific spatial arrangement of substituents determines how well the molecule can bind to its target, leading to variations in biological response between different stereoisomers.

In the development of dual ROCK1 and ROCK2 inhibitors, co-crystal structures of a lead compound with the target enzymes provided critical information for stereochemical optimization. osti.gov Structural data indicated that the (R)-configuration at a central benzylic carbon was preferred for binding. osti.gov Applying this knowledge to subsequent compound design resulted in a new compound that was a potent and selective dual ROCK inhibitor, validating the importance of stereochemistry for potency and selectivity. osti.gov

The synthesis of chiral piperidine derivatives often requires stereoselective methods to produce a single desired enantiomer. mdpi.comacs.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. mdpi.com For example, the enantioselective synthesis of piperidine derivatives can be achieved through palladium-catalyzed reactions using specific chiral ligands. mdpi.com The ability to synthesize stereochemically pure compounds is essential for evaluating the biological activity of individual enantiomers and establishing a clear stereochemical-activity relationship. rsc.org

The table below provides examples of how stereochemistry influences the biological activity of piperidine derivatives.

| Compound Series | Stereochemical Feature | Impact on Efficacy and Selectivity | Reference |

|---|---|---|---|

| Piperidin-4-one Derivatives | Stereochemistry of substituents on the piperidine ring | Demonstrated a significant effect on antibacterial, antifungal, and anthelmintic activities. nih.gov | nih.gov |

| ROCK Inhibitors | (R)-configuration at a benzylic carbon linker | The (R)-enantiomer was shown to be a potent and selective dual inhibitor of ROCK1 and ROCK2. osti.gov | osti.gov |

| General Piperidine Scaffolds | Introduction of chiral centers in the piperidine ring | Can enhance biological activities and selectivity for various targets. researchgate.net | researchgate.net |

Computational Approaches in the Study of 2 Piperidin 4 Yl Benzoic Acid

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This modeling is crucial for understanding the structural basis of a ligand's biological activity. For derivatives of 2-(Piperidin-4-YL)benzoic acid, docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors.

For instance, this compound hydrochloride is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.com The rigid 4-aryl piperidine (B6355638) structure can influence the three-dimensional orientation of the PROTAC, which is critical for the formation of the ternary complex required for targeted protein degradation. sigmaaldrich.com

In related studies, derivatives have been docked into the active sites of various targets. For example, docking studies of piperidine derivatives with acetylcholinesterase revealed significant hydrogen bonding interactions, often involving the carbonyl group of the ligand with amino acid residues like tyrosine in the enzyme's active site. nih.gov Similarly, modeling of piperidine-based antagonists with the human CCR5 receptor, using a model based on the crystal structure of rhodopsin, helped to define the binding pocket and key interactions. acs.org These studies often reveal that specific structural features, such as the piperidine ring and the benzoic acid moiety, are key for establishing interactions like hydrogen bonds and hydrophobic contacts, which are essential for binding affinity. researchgate.netunipi.it

Table 1: Examples of Molecular Docking Studies on Related Piperidine Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Benzamide (B126) derivatives with piperidine core | Acetylcholinesterase | Hydrogen bonding of the carbonyl group with Tyrosine 121. | nih.gov |

| 2-Aryl-4-(piperidin-1-yl)butanamines | Human CCR5 Receptor | Development of a pharmacophore model based on structure-activity relationships. | acs.org |

| 4-(4-Chlorobenzoyl)piperidine derivatives | Monoacylglycerol Lipase (B570770) (MAGL) | Binding interactions that replace a structural water molecule in the active site. | unipi.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed to predict the bioactivity of new or untested compounds. For series of compounds including piperidine and benzoic acid scaffolds, QSAR models have been successfully built to predict inhibitory activities against various targets. rsc.orgbohrium.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., steric, electronic, and hydrophobic features). bohrium.com

A typical QSAR study involves a dataset of molecules with known activities (e.g., IC50 values), which is divided into a training set to build the model and a test set to validate its predictive power. bohrium.com For a series of 2-piperidin-4-yl-acetamide derivatives, QSAR analysis showed that hydrophobic properties on the van der Waals surface were favorable for both MCH R1 antagonistic and hERG blocking activities, while the presence of polar groups was detrimental. researchgate.net The development of such models provides a theoretical basis for designing new compounds with enhanced potency. rsc.orgacs.org

Beyond activity, the pharmacokinetic profile of a compound—its absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a drug. In silico ADME predictions are now a standard part of the early drug discovery process. mdpi.com Various computational models, such as those based on Lipinski's "rule of five," are used to predict a compound's drug-likeness. arabjchem.org

For piperidine-containing compounds, in silico tools are frequently used to predict properties like intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. nih.govmdpi.comresearchgate.net Studies on novel benzamide derivatives containing a piperidine core, for example, have shown them to possess promising ADME properties, sometimes superior to reference drugs. nih.gov These predictions help in identifying candidates with favorable pharmacokinetic profiles and flagging potential liabilities early on, allowing for structural modifications to improve properties like metabolic stability. arabjchem.org

Table 2: Predicted In Silico ADME Properties for Related Piperidine Compounds

| Compound Series | Predicted Property | Method/Software | Finding | Reference |

|---|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | ADME properties | Not Specified | Potent derivative showed better ADME properties than donepezil. | nih.gov |

| Schiff bases of 5-aryl-4H-1,2,4-triazole-3-thiol | Pharmacokinetics & Toxicity | Not Specified | Compounds obeyed Lipinski rule of 5, were non-toxic, and metabolically stable. | arabjchem.org |

| 4-Aryl-substituted hydroxypiperidines | ADME properties | QikProp | Compounds showed an acceptable ADME profile and were considered drug-like. | researchgate.net |

Predictive Modeling of Biological Activity

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. It is widely used to calculate various molecular properties with high accuracy.

DFT calculations are employed to understand the electronic properties of molecules like this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netbohrium.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net These computational analyses help in understanding the molecule's reactivity and how it might interact with biological targets. researchgate.net

The 3D structure and conformational flexibility of a molecule are critical to its biological function. The piperidine ring in this compound typically adopts a chair conformation. iucr.org DFT calculations can be used to perform conformational analysis, identifying the most stable (lowest energy) conformations of the molecule. researchgate.net By calculating the potential energy surface, researchers can determine the energy barriers between different conformers, such as the rotational barrier around the amide bond in related structures. researchgate.net These stability studies are essential as the specific conformation of a ligand is often what is recognized by its biological target. bohrium.com

Table 3: Quantum Chemical Properties Calculated for Related Piperidine/Benzoic Acid Structures

| Calculation Type | Property Investigated | Method | Significance | Reference |

|---|---|---|---|---|

| DFT/B3LYP | Vibrational frequencies, HOMO-LUMO, MEP, NBO | 6-311++G(2d,p) | Analysis of molecular structure, stability, and reactivity. | researchgate.net |

| DFT/B3LYP | Optimized geometry, FMO, ESP, Topological analysis | 6-311++G(d,p) | Determination of stability, bioactivity, and reactive sites. | bohrium.com |

| DFT | HOMO-LUMO energy gaps, NBO | Not Specified | Evaluation of molecular reactivity and electronic properties. | researchgate.net |

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| N-(2-(piperidine-1-yl)ethyl)benzamide |

| 2-Aryl-4-(piperidin-1-yl)butanamine |

| 4-(4-Chlorobenzoyl)piperidine |

| 2-(Piperidin-4-yl)acetamide |

| Donepezil |

| Salubrinal |

Electronic Structure and Reactivity Analysis

Molecular Dynamics Simulations for Binding Dynamics and Conformational Landscapes

In the broader context of drug discovery and medicinal chemistry, MD simulations are instrumental in understanding how a ligand, such as a piperidine derivative, interacts with a protein's binding site. These simulations can predict the stability of a ligand-protein complex, map out the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy. unipi.it

For instance, in studies of other piperidine-containing molecules, MD simulations have been used to:

Predict the binding stability of ligands with their target proteins. unipi.it

Assess the conformational flexibility of the piperidine ring and its substituents.

Identify crucial amino acid residues involved in the binding of the ligand.

Understand the energetic changes that occur as a ligand binds to a protein.

Conformational Landscapes

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt, along with their relative energies. For this compound, the key determinants of its conformational landscape are the rotational freedom around the bond connecting the piperidine and benzoic acid rings, and the puckering of the piperidine ring itself.

Computational methods like conformational searches can be employed to explore this landscape. These methods systematically or randomly alter the rotatable bonds and ring conformations to generate a library of possible structures. Each of these conformers is then subjected to energy minimization to find the most stable, low-energy shapes the molecule is likely to adopt. While specific research on this compound is limited, studies on similar molecules often utilize these approaches to understand their structural preferences. acs.org

Binding Dynamics

Should a biological target for this compound be identified, MD simulations would be a critical tool for investigating its binding dynamics. The process would typically involve:

Docking: Initially, the molecule would be computationally "docked" into the binding site of the target protein to predict its most likely binding pose.

Simulation: The resulting protein-ligand complex would then be subjected to an MD simulation. This involves placing the complex in a simulated physiological environment (typically a box of water molecules and ions) and calculating the forces between all atoms over a series of very short time steps.

Analysis: By analyzing the trajectory of the simulation, researchers can observe how the ligand and protein move and interact over time. This can reveal the stability of the initial binding pose, identify any conformational changes that occur upon binding, and quantify the strength of the interaction.

Computed Molecular Properties

While detailed MD simulation data is not available, several computational databases provide calculated properties for this compound. These properties offer a basic understanding of the molecule's physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | PubChem nih.gov |

| Molecular Weight | 205.25 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 49.3 Ų | PubChem nih.gov |